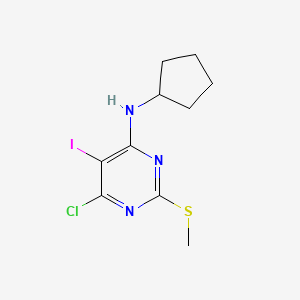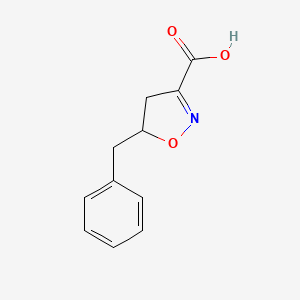![molecular formula C16H10Cl3NO2 B12913015 2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-94-8](/img/structure/B12913015.png)
2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of chlorine atoms at specific positions on the benzyl and indole rings, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and indole-3-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with indole-3-carboxylic acid under basic conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl and indole rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indole ring or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or palladium acetate, and bases like potassium carbonate or sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex indole-based compounds.
Applications De Recherche Scientifique
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target cells or tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,4-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(3,5-dichlorobenzyl)-1H-indole-3-carboxylic acid
Uniqueness
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the benzyl and indole rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
93548-94-8 |
|---|---|
Formule moléculaire |
C16H10Cl3NO2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
2-chloro-1-[(2,5-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl3NO2/c17-10-5-6-12(18)9(7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22) |
Clé InChI |
GABQUSDSOMBNIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=CC(=C3)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)





![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)
